molecular formula C9H13NO B8455752 Hydroxymethyl-2-n-propylpyridin

Hydroxymethyl-2-n-propylpyridin

Cat. No.: B8455752
M. Wt: 151.21 g/mol
InChI Key: KHBUGHDLLGIYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethyl-2-n-propylpyridin is a pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group and an n-propyl (-CH₂CH₂CH₃) substituent at the 2-position of the pyridine ring. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the n-propyl chain may influence lipophilicity and membrane permeability .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-propylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3

InChI Key

KHBUGHDLLGIYJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 2-Propylpyridine-3-carboxylic acid.

    Reduction: 2-Propylpiperidine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Pyrimidinedione derivatives with hydroxymethyl groups demonstrate enhanced solubility, supporting the hypothesis that this compound may exhibit balanced hydrophilicity .
  • : Pyrimidine analogs with propyl substituents show moderate logP values, suggesting that this compound’s n-propyl chain may favor membrane permeability .
  • Key Limitation : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Hydroxymethyl-2-n-propylpyridin, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxymethyl groups can be introduced using formaldehyde derivatives under controlled pH (e.g., 8–10) to avoid side reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key markers include the pyridine ring protons (δ 7.5–8.5 ppm) and hydroxymethyl protons (δ 4.0–4.5 ppm). Compare shifts with structurally related compounds (e.g., pyridine derivatives with hydroxymethyl or n-propyl groups) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Validate retention times against known standards .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and pyridine ring (1600–1500 cm⁻¹) stretches .

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation tests at elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH sensitivity, photolytic decomposition). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What computational approaches are recommended to elucidate the electronic and steric properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental redox potentials (e.g., cyclic voltammetry) .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate docking scores with in vitro binding assays .

Q. How can contradictions between theoretical predictions and experimental reactivity data be resolved?

  • Methodological Answer :

  • Systematic Error Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/hydrolysis artifacts.
  • Cross-Validation : Compare DFT-predicted reaction pathways with kinetic isotope effects or intermediate trapping experiments.
  • Multivariate Analysis : Use statistical tools (e.g., PCA) to identify experimental variables (e.g., solvent, catalyst loading) contributing to discrepancies .

Q. What strategies are effective for identifying bioactive metabolites of this compound in in vivo models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., ²H or ¹³C) to track metabolic pathways .
  • In Vivo Studies : Administer the compound to rodent models and collect plasma/urine samples. Employ SPE or protein precipitation for metabolite extraction. Correlate metabolite profiles with pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing n-propyl with isopropyl or cyclopropyl groups) and test bioactivity in cell-based assays.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC50) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., temperature, stirring rate).
  • Use DOE (Design of Experiments) to optimize CPPs and minimize variability.
  • Characterize batches with orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

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